
D-1-N-Boc-prolinamide
Overview
Description
D-1-N-Boc-prolinamide is a white to off-white powder . It is a reagent used in the preparation of thiazole amide peptidomimetics as erratum inhibitor apoptosis protein antagonist . It is also an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
Synthesis Analysis
The synthesis of D-1-N-Boc-prolinamide involves two stages . In the first stage, N-(tert-butoxycarbonyl)-D-proline reacts with 4-methyl-morpholine and isobutyl chloroformate in tetrahydrofuran at -78°C for 1 hour. In the second stage, the reaction mixture is treated with ammonia in tetrahydrofuran and water at temperatures ranging from -78°C to 20°C for 2 hours .Molecular Structure Analysis
The molecular formula of D-1-N-Boc-prolinamide is C10H18N2O3 . Its molar mass is 214.26 . The InChI string representation of its structure is InChI=1/C10H18N2O3/c1-10(2,3)15-9(14)12-6-4-5-7(12)8(11)13/h7H,4-6H2,1-3H3, (H2,11,13)/t7-/m0/s1 .Chemical Reactions Analysis
D-1-N-Boc-prolinamide is a Boc-protected amine . The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O .Physical And Chemical Properties Analysis
D-1-N-Boc-prolinamide has a density of 1.155±0.06 g/cm3 . Its melting point is 104-108°C, and its boiling point is 370.1±31.0°C . The compound has a vapor pressure of 1.14E-05mmHg at 25°C . Its refractive index is 1.504 .Scientific Research Applications
Background: In 1971, chemists discovered that L-proline could catalyze intramolecular aldol reactions, leading to the Hajos–Parrish–Eder–Sauer–Wiechert reaction. Later, L-proline was also found to catalyze intermolecular aldol reactions. These seminal discoveries marked the birth of modern asymmetric organocatalysis .
Applications:Tertiary Butyl Ester Synthesis
D-1-N-Boc-prolinamide plays a role in the synthesis of tertiary butyl esters. These esters find applications in synthetic organic chemistry. Notably:
- Flow Microreactors : A sustainable method for introducing the tert-butoxycarbonyl group into various organic compounds has been developed using flow microreactor systems. This approach is more efficient, versatile, and sustainable compared to batch methods .
Foldamers and Peptide Mimetics
D-1-N-Boc-prolinamide contributes to the design of foldamers and peptidomimetics. These areas explore novel structures beyond traditional peptides:
- Conformational Properties : Due to the pyrrolidine ring, proline analogs like D-1-N-Boc-prolinamide restrict flexibility and stabilize secondary structures such as β-turns and polyproline helices. Researchers use these analogs to mimic peptide structures and study their biological activity .
Biocatalytic Amidation
D-1-N-Boc-prolinamide is involved in biocatalytic amidation reactions, which are essential for the chemical and pharmaceutical industry:
- Racemization-Free Amidation : Enzyme-catalyzed amidation of unprotected L-proline with ammonia in organic solvents provides high L-prolinamide concentrations. This approach avoids racemization and waste, making it suitable for industrial production of L-prolinamide .
Safety and Hazards
Future Directions
While specific future directions for D-1-N-Boc-prolinamide were not found in the search results, it is worth noting that efficient amide formation is of high importance for the chemical and pharmaceutical industry . The enzyme-catalyzed, racemization-free amidation of unprotected L-proline with ammonia in an organic solvent has been described, which could pave the way for an innovative industrial process to produce L-prolinamide, a key intermediate in drug synthesis .
Mechanism of Action
Mode of Action
It is known to be used in the preparation of thiazole amide peptidomimetics , which suggests that it may interact with its targets through the formation of peptide-like structures.
Biochemical Pathways
Given its use in the synthesis of peptidomimetics , it may be involved in pathways related to protein synthesis or degradation.
Result of Action
Its role in the synthesis of peptidomimetics suggests that it may have effects on protein structure and function .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of D-1-N-Boc-prolinamide. Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets .
properties
IUPAC Name |
tert-butyl (2R)-2-carbamoylpyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3/c1-10(2,3)15-9(14)12-6-4-5-7(12)8(11)13/h7H,4-6H2,1-3H3,(H2,11,13)/t7-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PITJAAIPVBVRAO-SSDOTTSWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H]1C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-tert-butyl 2-carbamoylpyrrolidine-1-carboxylate | |
CAS RN |
70138-72-6 | |
| Record name | 70138-72-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[7-Hydroxy-3'-(hydroxymethyl)-4',4'-dimethyl-10-methylidene-2,11-dioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,2'-cyclohexane]-1'-yl] acetate](/img/structure/B3037947.png)
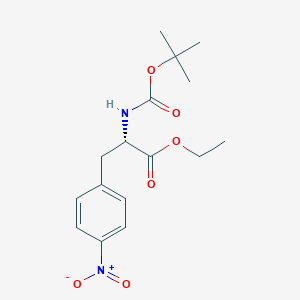
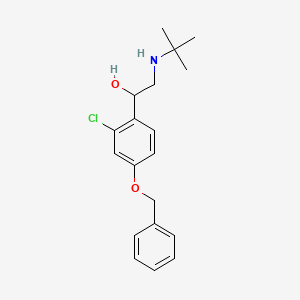
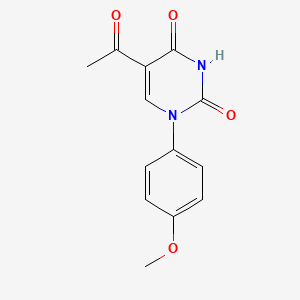
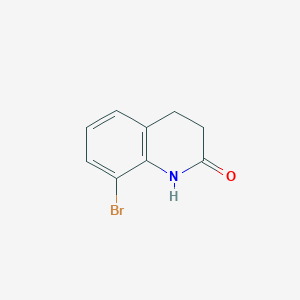


![2-[[(Z)-15-methylhexadec-9-enoyl]amino]ethanesulfonic acid](/img/structure/B3037959.png)
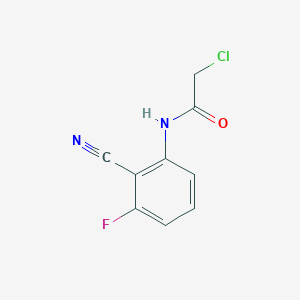
![(3aS,4S,6aS)-2,2-dimethyl-4-((trityloxy)methyl)-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B3037965.png)

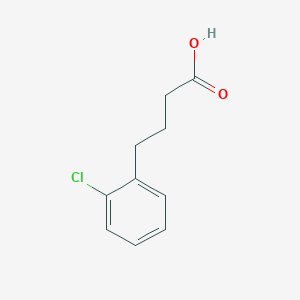
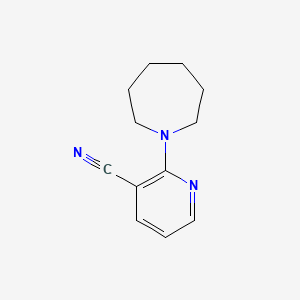
![7-(1,3-Benzodioxol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B3037970.png)